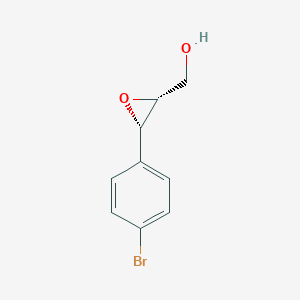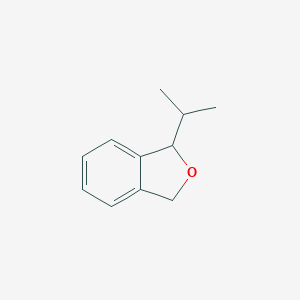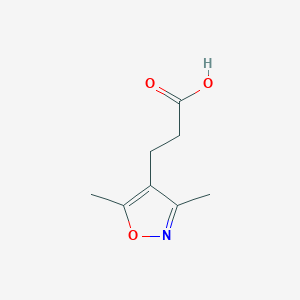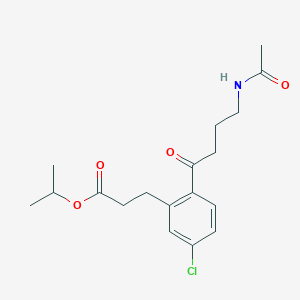
(2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol
Übersicht
Beschreibung
“(2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol” is a chiral compound with two stereocenters. The presence of the epoxy group (a three-membered ring containing an oxygen atom) and the bromophenyl group (a phenyl ring with a bromine atom) suggest that this compound could be involved in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 4-bromophenyl compound with a propanol derivative under conditions that would promote epoxide formation. Epoxides are typically formed through oxidation of alkenes .Molecular Structure Analysis
The compound contains an epoxide group, which is a highly strained three-membered ring, and thus highly reactive. It also contains a bromine atom on the phenyl ring, which is a good leaving group. The presence of these functional groups can greatly influence the compound’s reactivity .Chemical Reactions Analysis
Epoxides are known to undergo reactions with a variety of nucleophiles, leading to ring-opening reactions. The bromine atom on the phenyl ring could also potentially be displaced by a nucleophile in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar epoxide group and the polar hydroxyl group (from the propanol part) could enhance the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthetic Studies on Oxirane Compounds : This research discusses the synthesis of derivatives from compounds similar to (2R,3R)-(+)-2,3-Epoxy-3-(4-bromophenyl)-1-propanol, highlighting their potential in creating new chemical entities (Suami, Tetsuo et al., 1956).
Catalytic Activity of Chiral Amino Alcohol Ligands : This study examines the use of similar epoxy-functionalized compounds in catalytic processes, suggesting potential applications in chemical synthesis (Vidal‐Ferran, A. et al., 1998).
Coordination Chemistry of Chiral Phosphanyl Glycerols : This research focuses on the reactions of compounds like this compound with other agents, contributing to the field of coordination chemistry (Brauer, D. et al., 2000).
Lignin Model Glycosides : This study involves the preparation and resolution of lignin model glycosides using compounds related to the one , indicating its role in complex organic syntheses (Helm, R. et al., 1997).
Optically Pure Epoxy-alkyl β-D-Glucosides Synthesis : This research demonstrates the synthesis of epoxy-alkyl β-D-glucosides using similar compounds, important for developing inhibitors of certain enzymes (Rodriguez, E. et al., 1990).
Syntheses of Lignin-related Phenylcoumarans : Here, the focus is on synthesizing lignin-related phenylcoumarans using similar compounds, showing applications in organic chemistry and material science (Langer, V. et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R,3S)-3-(4-bromophenyl)oxiran-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-3-1-6(2-4-7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJNOLUOXBCBDP-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@H](O2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)




